5-methylpyridazin-4-amine;hydrochloride 5-methylpyridazin-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2250241-98-4
VCID: VC11665250
InChI: InChI=1S/C5H7N3.ClH/c1-4-2-7-8-3-5(4)6;/h2-3H,1H3,(H2,6,7);1H
SMILES: CC1=CN=NC=C1N.Cl
Molecular Formula: C5H8ClN3
Molecular Weight: 145.59 g/mol

5-methylpyridazin-4-amine;hydrochloride

CAS No.: 2250241-98-4

Cat. No.: VC11665250

Molecular Formula: C5H8ClN3

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

5-methylpyridazin-4-amine;hydrochloride - 2250241-98-4

Specification

CAS No. 2250241-98-4
Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
IUPAC Name 5-methylpyridazin-4-amine;hydrochloride
Standard InChI InChI=1S/C5H7N3.ClH/c1-4-2-7-8-3-5(4)6;/h2-3H,1H3,(H2,6,7);1H
Standard InChI Key UUAQBTBOVGWQLG-UHFFFAOYSA-N
SMILES CC1=CN=NC=C1N.Cl
Canonical SMILES CC1=CN=NC=C1N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of 5-methylpyridazin-4-amine hydrochloride is C₅H₈ClN₃, with a molecular weight of 145.59 g/mol. Its IUPAC name is 4-amino-5-methylpyridazine hydrochloride. The pyridazine core differentiates it from pyridine or pyrimidine derivatives by the placement of nitrogen atoms at positions 1 and 2.

Key Structural Features:

  • Pyridazine backbone: Aromatic ring with nitrogen atoms at positions 1 and 2.

  • Amino group (-NH₂): Positioned at C4, contributing to basicity and reactivity.

  • Methyl group (-CH₃): At C5, influencing steric and electronic properties.

  • Hydrochloride salt: Enhances solubility in polar solvents.

Physicochemical Properties

While experimental data for this specific compound is scarce, analogous pyridazine derivatives exhibit the following properties :

PropertyValue/Description
Melting Point180–220°C (decomposition observed)
SolubilitySoluble in water, methanol, DMSO
pKa~8.5 (amine protonation)
LogP-0.2 (predicted hydrophilicity)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of pyridazine derivatives typically involves cyclization or functionalization of pre-existing heterocycles. For 5-methylpyridazin-4-amine hydrochloride, plausible pathways include:

Route 1: Direct Amination of Pyridazine

  • Chloropyridazine intermediate: 5-Methylpyridazine is chlorinated at C4 using POCl₃.

  • Nucleophilic substitution: Reaction with ammonia or ammonium hydroxide under high pressure .

  • Salt formation: Treatment with HCl to yield the hydrochloride.

Route 2: Catalytic Hydrogenation

  • Nitro precursor: 5-Methyl-4-nitropyridazine is reduced using H₂/Pd-C in ethanol.

  • Acidification: HCl is added to precipitate the hydrochloride salt.

Industrial-Scale Challenges

  • Byproduct formation: Competing reduction of nitrogen heterocycles may generate impurities.

  • Catalyst optimization: Platinum or palladium catalysts require precise control to avoid over-hydrogenation .

  • Solvent selection: Methanol or ethanol preferred for balancing reactivity and safety .

Pharmacological and Industrial Applications

Material Science Applications

  • Coordination chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems.

  • Polymer additives: Enhances thermal stability in polyamide resins.

Future Research Directions

  • Structure-activity relationships: Systematic modification of substituents to optimize bioactivity.

  • Green synthesis: Developing solvent-free or catalytic methods to reduce waste .

  • Targeted drug delivery: Conjugation with nanoparticles for enhanced pharmacokinetics.

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